N-Cyclohexyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide
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Overview
Description
N-cyclohexyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide is a member of benzothiazoles.
Scientific Research Applications
Catalytic Oxidation and Vulcanization Accelerants
N-cyclohexyl-2-benzothiazole sulfonamide is utilized as a vulcanization accelerant. It is prepared through an environmentally friendly method using metal polymer complexes as catalysts and oxygen as an oxidant. The study explores the impact of reactant ratios, reaction time, temperature, and catalyst amount on the reaction process (Han Xiao-mei, 2005).
Biotransformation Studies
The compound undergoes complete metabolism in rats, rabbits, and dogs to form urinary metabolites like benzothiazole-2 mercapturic acid and benzothiazole-2 thioglucuronic acid. This transformation is a result of sulfonamide being replaced by glutathione (D. Colucci & D. A. Buyske, 1965).
Antiproliferative Activity in Cancer Research
Benzothiazole derivatives, including those with sulfonamide groups, show significant antiproliferative activity against various human tumor-derived cell lines. Some compounds in this series demonstrate selectivity and non-toxicity to normal human tissues (Y. Al-Soud et al., 2008).
Composites and Polymer Science
The compound, when included in the processing of polypropylene/halloysite nanotubes (HNTs) composites, leads to enhanced mechanical and thermal properties. This improvement is attributed to the interfacial grafting and electron transferring mechanism (Mingxian Liu et al., 2009).
Inhibitors in Biochemistry
It is found to be a moderately potent inhibitor in cyclin-dependent kinase 5 (cdk5) studies, providing insights into its binding mode and potential application in biochemical research (J. Malmström et al., 2012).
Synthesis and Chemical Reactions
Studies on hydroxylamine as an oxygen nucleophile reveal that benzothiazole-2-sulfonamides can form 2-hydroxybenzothiazole, offering potential applications in synthetic chemistry and deprotection methods for amino acids (Jos J. A. G. Kamps et al., 2013).
Properties
Molecular Formula |
C14H18N2O2S3 |
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Molecular Weight |
342.5g/mol |
IUPAC Name |
N-cyclohexyl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S3/c1-19-14-15-12-8-7-11(9-13(12)20-14)21(17,18)16-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3 |
InChI Key |
OQZHWXPRMUYGEB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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